molecular formula C17H9BrCl2INO B12902549 2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone CAS No. 29240-68-4

2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone

Cat. No.: B12902549
CAS No.: 29240-68-4
M. Wt: 521.0 g/mol
InChI Key: GHOYOUXVHWKFFR-UHFFFAOYSA-N
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Description

2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone is an aromatic compound with a molecular formula of C17H9BrCl2INO and a molecular weight of 520.97 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a quinoline ring, making it a unique and complex molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone typically involves multi-step organic reactions. The reaction conditions often require low temperatures (around -78°C) and the use of reagents such as bromine, sodium sulfite, and sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in dehalogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dehalogenated quinoline derivatives.

Scientific Research Applications

2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, potentially leading to inhibitory or modulatory effects. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone is unique due to the combination of bromine, chlorine, and iodine atoms on a quinoline ring. This specific arrangement of halogens can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

29240-68-4

Molecular Formula

C17H9BrCl2INO

Molecular Weight

521.0 g/mol

IUPAC Name

2-bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone

InChI

InChI=1S/C17H9BrCl2INO/c18-8-16(23)12-7-15(9-2-1-3-11(21)4-9)22-17-13(12)5-10(19)6-14(17)20/h1-7H,8H2

InChI Key

GHOYOUXVHWKFFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)C(=O)CBr

Origin of Product

United States

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